N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and heterocyclic compounds with comparable structures. Examples include:
- 2-ethyl-4-imino-6-methyl-3-oxo-1-(2-phenylethyl)-1,3-dihydro-2H-pyrimidine-5-carboxamide
- N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-pyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide.
Uniqueness
What sets N-ethyl-2-imino-8-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide apart is its specific arrangement of functional groups and heterocyclic rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-25-22(29)17-13-18-21(26-19-10-9-15(2)14-28(19)23(18)30)27(20(17)24)12-11-16-7-5-4-6-8-16/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29) |
InChI Key |
JYECOIOQIRSLST-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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